molecular formula C11H15FO B13605242 4-(4-Fluoro-3-methylphenyl)butan-2-ol

4-(4-Fluoro-3-methylphenyl)butan-2-ol

Cat. No.: B13605242
M. Wt: 182.23 g/mol
InChI Key: YTINFPVASSWVPD-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H15FO It is a derivative of butanol, where the butanol chain is substituted with a 4-fluoro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)butan-2-ol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Low temperatures (0°C to -78°C) to control the reactivity of the Grignard reagent

    Reagents: 4-fluoro-3-methylbenzaldehyde, Grignard reagent (e.g., ethylmagnesium bromide), and a reducing agent (e.g., lithium aluminum hydride)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 4-(4-Fluoro-3-methylphenyl)butan-2-one, 4-(4-Fluoro-3-methylphenyl)butanoic acid

    Reduction: 4-(4-Fluoro-3-methylphenyl)butane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-2-methylphenyl)butan-2-ol
  • 4-(2-Fluoro-3-methylphenyl)butan-2-ol
  • 4-(4-Fluoro-2-methylphenyl)butan-2-ol

Uniqueness

4-(4-Fluoro-3-methylphenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluoro and methyl groups can affect the compound’s electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

4-(4-fluoro-3-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H15FO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7,9,13H,3-4H2,1-2H3

InChI Key

YTINFPVASSWVPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCC(C)O)F

Origin of Product

United States

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